molecular formula C4H9ClFNO2 B2619761 methyl (2S)-3-amino-2-fluoropropanoate hydrochloride CAS No. 1193100-04-7

methyl (2S)-3-amino-2-fluoropropanoate hydrochloride

Cat. No. B2619761
CAS RN: 1193100-04-7
M. Wt: 157.57
InChI Key: PEPPPSUJKNPBDA-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride, also known as L-MAFP, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Asymmetric Synthesis

L-Methionine methyl ester hydrochloride serves as a valuable starting material for the synthesis of protected glycine derivatives . These derivatives play a crucial role in asymmetric synthesis, enabling the construction of complex molecules with specific stereochemistry. Researchers often use L-Methionine methyl ester hydrochloride as an asymmetric building block due to its chiral nature and versatility .

Medicinal Chemistry

The piperidine moiety is prevalent in pharmaceuticals, making L-Methionine methyl ester hydrochloride an interesting candidate. Scientists explore its potential as a scaffold for designing novel drugs. By functionalizing the piperidine ring, researchers can create compounds with diverse pharmacological activities. The synthesis of substituted piperidines using L-Methionine methyl ester hydrochloride contributes to drug discovery .

Chemical Biology

L-Methionine methyl ester hydrochloride participates in multicomponent reactions and cyclization processes. These reactions yield structurally diverse piperidine derivatives, which can be further explored for their biological properties. Researchers investigate their interactions with enzymes, receptors, and cellular pathways, aiming to uncover new therapeutic targets .

Crystal Growth Studies

In crystallography, L-Methionine methyl ester hydrochloride has been used to grow single crystals. Researchers employ slow evaporation techniques to obtain well-defined crystals suitable for X-ray diffraction studies. These crystals provide insights into molecular packing, intermolecular interactions, and crystal lattice structures .

Thermal Stability Investigations

Studies have explored the thermal safety of related compounds, such as methyl ethyl ketone oxime hydrochloride (MEKOH). While not directly L-Methionine methyl ester hydrochloride, these investigations shed light on the stability of similar molecules. Researchers analyze temperature changes, thermogravimetric behavior, and calorimetry data to assess safety during chemical processes .

Organic Synthesis Methodology

L-Methionine methyl ester hydrochloride contributes to the development of efficient synthetic methods. Researchers seek cost-effective routes for constructing piperidine-containing compounds. By optimizing cyclization, hydrogenation, and annulation reactions, they enhance the accessibility of diverse piperidine derivatives .

properties

IUPAC Name

methyl (2S)-3-amino-2-fluoropropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPPPSUJKNPBDA-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-3-amino-2-fluoropropanoate hydrochloride

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